molecular formula C14H12ClNO2S B11099589 Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, cyclopentylidenamino ester

Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, cyclopentylidenamino ester

Cat. No.: B11099589
M. Wt: 293.8 g/mol
InChI Key: CXAULZWSYSWLJZ-UHFFFAOYSA-N
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Description

Cyclopentanone o-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime is an organic compound with the molecular formula C14H12ClNO2S. It is a derivative of cyclopentanone, featuring an oxime functional group and a benzothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanone o-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime typically involves the reaction of cyclopentanone oxime with 3-chloro-1-benzothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone o-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentanone o-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentanone o-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzothiophene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone oxime: A simpler oxime derivative without the benzothiophene moiety.

    3-chloro-1-benzothiophene-2-carbonyl chloride: The acyl chloride precursor used in the synthesis of the target compound.

    Cyclopentanone: The parent ketone from which the oxime is derived.

Uniqueness

Cyclopentanone o-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime is unique due to the combination of the oxime and benzothiophene functionalities. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H12ClNO2S

Molecular Weight

293.8 g/mol

IUPAC Name

(cyclopentylideneamino) 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C14H12ClNO2S/c15-12-10-7-3-4-8-11(10)19-13(12)14(17)18-16-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2

InChI Key

CXAULZWSYSWLJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOC(=O)C2=C(C3=CC=CC=C3S2)Cl)C1

Origin of Product

United States

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